N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide is a complex organic compound that features a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as neuroprotective agents.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fused heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines
- 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide is unique due to its specific structural features, such as the combination of the triazolopyridine and indole rings
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-6-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-13(2)23-10-8-14-6-7-15(11-16(14)23)19(25)20-12-18-22-21-17-5-3-4-9-24(17)18/h3-11,13H,12H2,1-2H3,(H,20,25) |
InChI Key |
SEERLKIAHHZSII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.